molecular formula C11H16Cl2N4OS B2790555 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 2032665-26-0

2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2790555
CAS No.: 2032665-26-0
M. Wt: 323.24
InChI Key: MJOGJTIJCKVWQR-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is substituted with a piperazine moiety at the 2-position. The dihydrochloride form enhances its solubility and stability, making it suitable for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-d]pyrimidin-4(3H)-one core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

  • Reduction: Reduced derivatives with altered oxidation states.

  • Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(Piperazin-1-ylmethyl)phenyl]methanol

  • 2-(Piperazin-1-ylmethyl)quinoxaline hydrochloride

Uniqueness: 2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.2ClH/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15;;/h1,6,12H,2-5,7H2,(H,13,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGJTIJCKVWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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